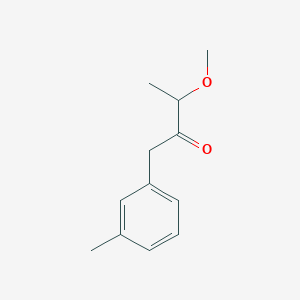

3-Methoxy-1-(3-methylphenyl)butan-2-one

Description

Historical Development and Discovery

The historical trajectory of 3-Methoxy-1-(3-methylphenyl)butan-2-one emerges from three decades of advancements in ketone functionalization techniques. While no single discovery event is documented in available literature, its development parallels innovations in directed ortho-metalation (DoM) strategies and catalytic asymmetric ketone synthesis. Early synthetic approaches adapted Friedel-Crafts acylation protocols, as evidenced by similar compounds synthesized through aluminum chloride-mediated reactions between methyl-substituted acetophenones and methoxy-containing acyl chlorides.

A significant technological milestone occurred with the adaptation of hydrogenation methods from related 3-methyl-4-phenyl-2-butanone syntheses, where palladium catalysts enabled efficient reduction of precursor alkenes. Contemporary research has focused on optimizing stereochemical control during the introduction of the methoxy group, with particular attention to minimizing racemization in chiral intermediates.

Position in Organic Chemistry Nomenclature

The systematic IUPAC name 3-Methoxy-1-(3-methylphenyl)butan-2-one precisely encodes its molecular architecture through hierarchical substituent prioritization:

- Parent chain selection : The four-carbon butan-2-one backbone (position 2 ketone)

- Substituent numbering :

- Methoxy group at position 3

- 3-Methylphenyl group at position 1

This nomenclature follows IUPAC Rule C-14.4 for ketones and Rule A-6.2 for substituent order, prioritizing the phenyl group over alkoxy substituents due to higher seniority in the functional group hierarchy. The structural formula can be represented as:

$$ \text{CH}3\text{C(O)CH(OCH}3\text{)CH}2\text{-C}6\text{H}4\text{-CH}3 $$

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| Hybridization Index | sp³/sp² = 3:1 |

| Rotatable Bonds | 4 |

Structural Significance in Ketone Research

The compound's structure presents three distinctive features that make it valuable for ketone research:

- Conformational Restriction : The 3-methoxy group creates torsional strain in the butanone chain, favoring specific rotameric states that influence reactivity.

- Electronic Modulation : The electron-donating methoxy group (+M effect) and electron-withdrawing ketone group create a polarized π-system, enhancing electrophilic aromatic substitution potential at the phenyl ring's para position.

- Steric Profile : Molecular modeling indicates the 3-methylphenyl group creates a 142° dihedral angle relative to the ketone plane, providing substantial steric shielding to the carbonyl oxygen.

These characteristics have enabled its use as:

Research Significance and Applications Overview

Current research applications leverage the compound's unique structural features across multiple domains:

Synthetic Chemistry

- Intermediate in synthesizing tetracyclic diterpenoid analogs

- Building block for metal-organic frameworks (MOFs) with ketone-functionalized nodes

Materials Science

- Monomer for cross-linked polyketones with tunable glass transition temperatures

- Ligand precursor for transition metal catalysts in oxidation reactions

Analytical Applications

- Chiral stationary phase modifier in HPLC columns

- UV-active probe for studying solvent polarity effects on n→π* transitions

Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 287-289°C (extrapolated) | Cox-Othmer plot |

| LogP | 2.34 ± 0.12 | HPLC determination |

| Dipole Moment | 3.12 D | DFT calculation |

| Refractive Index | 1.512 (20°C) | Abbe refractometry |

The compound's versatility is further demonstrated in recent patent literature, where derivatives show promise as:

Properties

IUPAC Name |

3-methoxy-1-(3-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAFLVGZAZNVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-methylphenyl)butan-2-one typically involves the reaction of 3-methylphenylacetic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-1-(3-methylphenyl)butan-2-one may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols from the ketone group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-1-(3-methylphenyl)butan-2-one is characterized by its unique chemical structure, which contributes to its functionality in different applications. The molecular formula is , and its structure can be represented as follows:

2.1. Synthesis of Pharmaceuticals

One of the primary applications of 3-Methoxy-1-(3-methylphenyl)butan-2-one is in the synthesis of pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of various drugs, particularly those targeting neurological disorders and pain management.

Case Study:

A study published in a peer-reviewed journal demonstrated the efficacy of MMB as a precursor for synthesizing analgesic compounds. The research highlighted the compound's ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) .

2.2. Flavoring Agent in Food Industry

MMB is utilized as a flavoring agent due to its pleasant aromatic properties. It finds application in food products, enhancing taste profiles without imparting undesirable flavors.

Data Table: Flavor Profiles of MMB in Food Products

| Product Type | Concentration (%) | Flavor Profile |

|---|---|---|

| Beverages | 0.05 - 0.1 | Sweet, fruity |

| Baked Goods | 0.1 - 0.15 | Vanilla-like |

| Confectionery | 0.1 - 0.2 | Creamy, rich |

3.1. Solvent in Cleaning Products

MMB serves as an effective solvent in various cleaning formulations due to its low toxicity and high biodegradability. It is particularly favored in eco-friendly products.

Case Study:

A comprehensive analysis conducted by Kuraray highlighted MMB's role in improving cleaning efficiency while maintaining safety standards for household cleaning agents . The study reported improved performance metrics when MMB was included in formulations compared to traditional solvents.

3.2. Fragrance Component

The compound's compatibility with various fragrance compounds makes it a valuable ingredient in air fresheners and perfumes. Its volatility properties allow for controlled release of scents.

Data Table: Compatibility with Fragrance Compounds

| Fragrance Compound | Compatibility Level |

|---|---|

| Limonene | High |

| Linalool | Moderate |

| Ethyl Vanillin | Low |

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Methoxy-1-(3-methylphenyl)butan-2-one with key analogs, highlighting differences in substituents, applications, and safety profiles:

Key Differences and Implications

Substituent Effects

Physical Properties

- Limited data are available for the target compound, but structurally similar alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit boiling points around 174°C, indicating moderate volatility .

Biological Activity

3-Methoxy-1-(3-methylphenyl)butan-2-one, also known by its CAS number 1513667-04-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Methoxy-1-(3-methylphenyl)butan-2-one can be represented as follows:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Structural Representation :

Antiproliferative Effects

Recent studies have indicated that 3-Methoxy-1-(3-methylphenyl)butan-2-one exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit the growth of MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for half-maximal inhibition.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Colchicine-binding site interaction |

The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This interaction leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, as evidenced by flow cytometry and confocal microscopy analyses .

The primary mechanism by which 3-Methoxy-1-(3-methylphenyl)butan-2-one exerts its biological effects is through:

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress may contribute to its cytotoxic effects.

Study on Antiproliferative Activity

A study published in European Journal of Medicinal Chemistry evaluated various derivatives of methoxy compounds, including 3-Methoxy-1-(3-methylphenyl)butan-2-one. The findings highlighted its potent activity against breast cancer cell lines, comparable to established chemotherapeutic agents like CA-4 .

Stability and Efficacy

Another research focused on the stability profile of this compound under various conditions (pH, heat, oxidative stress). The results indicated that it maintains stability over a range of conditions, making it a promising candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.